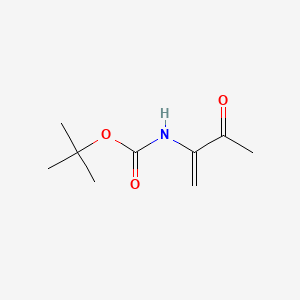

Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C9H15NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamate group attached to a methylene-2-oxopropyl moiety and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of tert-butyl carbamate and acrolein in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of high-purity starting materials and catalysts is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in the formation of carbamates or thiocarbamates.

Scientific Research Applications

Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including as a prodrug.

Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamate, which can then interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

- Carbamic acid, (1-methylene-2-oxopropyl)-, methyl ester

- Carbamic acid, (1-methylene-2-oxopropyl)-, ethyl ester

- Carbamic acid, (1-methylene-2-oxopropyl)-, propyl ester

Uniqueness

Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and affects its reactivity and stability. This makes it distinct from other similar compounds, which may have different ester groups and, consequently, different chemical and biological properties.

This detailed overview provides a comprehensive understanding of carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI), is a compound that has garnered attention in various fields such as agriculture and pharmaceuticals due to its biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

The compound is classified under carbamates, which are esters or salts of carbamic acid. Its structural formula can be represented as follows:

- Chemical Formula : C9H17NO2

- CAS Number : Not explicitly provided in the search results but can be referenced from chemical databases.

Biological Activity Overview

Carbamic acid derivatives have been studied for their diverse biological activities, including:

- Pesticidal Properties : The compound exhibits herbicidal and insecticidal activities, making it useful in agricultural applications.

- Pharmaceutical Applications : It serves as a building block in drug development, particularly in synthesizing compounds with therapeutic potential .

The biological activity of carbamic acid derivatives often involves the following mechanisms:

- Enzyme Inhibition : Carbamates may inhibit specific enzymes involved in metabolic pathways. For instance, they can affect cytochrome P450 enzymes responsible for drug metabolism and detoxification processes.

- Reproductive Effects : Research indicates that certain carbamate compounds can induce changes in reproductive organs and affect fertility parameters in animal models .

1. Toxicological Studies

A series of studies have assessed the toxicity and biological effects of carbamic acid derivatives:

- Acute Toxicity : In animal models, the median lethal dose (LD50) for oral exposure was found to be greater than 2000 mg/kg bw, indicating low acute toxicity. However, sub-lethal effects included histopathological changes in reproductive tissues .

- Repeated Dose Toxicity : A 90-day study on Wistar rats revealed no significant adverse effects at lower doses. The no-observed-adverse-effect levels (NOAEL) were established at approximately 163 mg/kg bw/day for males and 174 mg/kg bw/day for females .

2. Enzyme Activity Induction

Research has shown that carbamic acid derivatives can induce the activity of various liver enzymes:

| Enzyme Type | Induction Observed |

|---|---|

| Ethoxycoumarin-O-deethylase | Yes |

| Aniline Hydroxylase | Yes |

| Cytochrome c Reductase | Yes |

These enzymes play crucial roles in drug metabolism and detoxification processes .

Comparative Biological Activity

To better understand the biological activity of carbamic acid derivatives compared to other compounds, a comparative analysis is presented below:

| Compound Name | Biological Activity | Toxicity Level |

|---|---|---|

| Carbamic acid, (1-methylene-2-oxopropyl)-9CI | Herbicidal, insecticidal | Low |

| Carbendazim | Antifungal, reproductive effects | Moderate |

| Other Carbamates | Varies widely | Varies |

Properties

IUPAC Name |

tert-butyl N-(3-oxobut-1-en-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h1H2,2-5H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLRBYGRENZZEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.